molecular formula C12H14N4O6 B12102632 Inosine, 5'-acetate CAS No. 28526-32-1

Inosine, 5'-acetate

Cat. No.: B12102632
CAS No.: 28526-32-1
M. Wt: 310.26 g/mol
InChI Key: FZGRVVNNENJDMC-WOUKDFQISA-N
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Description

Inosine, 5’-acetate is a derivative of inosine, a purine nucleoside that plays a crucial role in various biological processes Inosine itself is formed by the breakdown of adenosine and is involved in purine metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: Inosine, 5’-acetate can be synthesized through various chemical and enzymatic methods. One common approach involves the acetylation of inosine using acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through crystallization or chromatography.

Industrial Production Methods: Industrial production of inosine, 5’-acetate often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce inosine, which is then chemically modified to form inosine, 5’-acetate. This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Inosine, 5’-acetate undergoes various chemical reactions, including:

    Oxidation: Inosine, 5’-acetate can be oxidized to form inosine monophosphate.

    Reduction: Reduction reactions can convert inosine, 5’-acetate back to inosine.

    Substitution: Acetate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products:

    Oxidation: Inosine monophosphate.

    Reduction: Inosine.

    Substitution: Various inosine derivatives depending on the substituent introduced.

Scientific Research Applications

Inosine, 5’-acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other nucleoside derivatives.

    Biology: Studied for its role in RNA editing and as a signaling molecule.

    Medicine: Investigated for its potential neuroprotective and cardioprotective effects.

    Industry: Utilized in the production of flavor enhancers and as a component in certain pharmaceuticals.

Mechanism of Action

The mechanism of action of inosine, 5’-acetate involves its interaction with various molecular targets and pathways:

    Molecular Targets: Inosine, 5’-acetate interacts with adenosine receptors, including A1, A2A, A2B, and A3 receptors.

    Pathways Involved: It influences purine metabolism and can modulate signaling pathways related to inflammation, immune response, and cell survival.

Comparison with Similar Compounds

Inosine, 5’-acetate can be compared with other similar compounds such as inosine monophosphate and inosine pranobex:

    Inosine Monophosphate: A key intermediate in purine metabolism, primarily involved in nucleotide synthesis.

    Inosine Pranobex: A combination of inosine with other compounds, used as an antiviral drug.

Conclusion

Inosine, 5’-acetate is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and diverse applications make it a valuable subject of study and utilization in scientific research and industrial processes.

Properties

CAS No.

28526-32-1

Molecular Formula

C12H14N4O6

Molecular Weight

310.26 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C12H14N4O6/c1-5(17)21-2-6-8(18)9(19)12(22-6)16-4-15-7-10(16)13-3-14-11(7)20/h3-4,6,8-9,12,18-19H,2H2,1H3,(H,13,14,20)/t6-,8-,9-,12-/m1/s1

InChI Key

FZGRVVNNENJDMC-WOUKDFQISA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O

Origin of Product

United States

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